molecular formula C23H32N4O3 B11118928 1-(1,4'-Bipiperidin-1'-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone

1-(1,4'-Bipiperidin-1'-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone

Cat. No.: B11118928
M. Wt: 412.5 g/mol
InChI Key: LLJXLHJDAQMOFP-UHFFFAOYSA-N
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Description

1-{[1,4’-BIPIPERIDIN]-1’-YL}-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a bipiperidine moiety linked to a phenoxyethanone structure, which is further substituted with an oxadiazole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-{[1,4’-BIPIPERIDIN]-1’-YL}-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the bipiperidine moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the bipiperidine ring system.

    Introduction of the phenoxyethanone structure: This is achieved through a nucleophilic substitution reaction where the bipiperidine moiety reacts with a phenoxyethanone derivative.

    Substitution with the oxadiazole ring:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-{[1,4’-BIPIPERIDIN]-1’-YL}-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-{[1,4’-BIPIPERIDIN]-1’-YL}-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique structure and reactivity.

    Industry: The compound may find applications in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-{[1,4’-BIPIPERIDIN]-1’-YL}-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The bipiperidine moiety may interact with neurotransmitter receptors, while the oxadiazole ring could modulate enzyme activity. The phenoxyethanone structure may facilitate binding to specific proteins, leading to alterations in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-{[1,4’-BIPIPERIDIN]-1’-YL}-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE can be compared with similar compounds such as:

    1,3,4-Thiadiazole derivatives: These compounds share the oxadiazole ring but differ in other structural aspects, leading to variations in their chemical properties and biological activities.

    Phenoxyethanone derivatives: Compounds with similar phenoxyethanone structures but different substituents can exhibit different reactivity and applications.

    Bipiperidine derivatives: These compounds have the bipiperidine moiety but differ in other functional groups, affecting their overall properties and uses.

Properties

Molecular Formula

C23H32N4O3

Molecular Weight

412.5 g/mol

IUPAC Name

1-(4-piperidin-1-ylpiperidin-1-yl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone

InChI

InChI=1S/C23H32N4O3/c1-17(2)22-24-23(30-25-22)18-6-8-20(9-7-18)29-16-21(28)27-14-10-19(11-15-27)26-12-4-3-5-13-26/h6-9,17,19H,3-5,10-16H2,1-2H3

InChI Key

LLJXLHJDAQMOFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)N3CCC(CC3)N4CCCCC4

Origin of Product

United States

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